![molecular formula C50H50ClN7O13 B10854448 N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid
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Overview
Description
CCT367766 (formic) is an orally active protein degrader and a Cereblon-based pirin-targeting proteolysis-targeting chimera (PROTAC). It is a third-generation heterobifunctional compound that selectively targets pirin for degradation, effectively diminishing its protein expression at low concentrations. This compound demonstrates moderate affinity towards the CRBN-DDB1 complex, with an IC50 value of 490 nanomolar, and exhibits strong binding to recombinant pirin and CRBN, with dissociation constant values of 55 nanomolar and 120 nanomolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCT367766 (formic) involves the conjugation of a ligand for the target protein (pirin) with a ligand for the E3 ubiquitin ligase Cereblon, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Ligand for Pirin: This involves the preparation of a molecule that can specifically bind to pirin.
Synthesis of the Ligand for Cereblon: This involves the preparation of a molecule that can specifically bind to the Cereblon E3 ubiquitin ligase.
Linker Synthesis: The linker is synthesized to connect the two ligands.
Conjugation: The ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of CCT367766 (formic) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the ligands and linker are synthesized in batches.
Purification: The synthesized compounds are purified using techniques such as chromatography.
Conjugation and Final Purification: The ligands are conjugated, and the final product is purified to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
CCT367766 (formic) undergoes several types of chemical reactions, including:
Binding Reactions: It binds to the target protein pirin and the E3 ubiquitin ligase Cereblon.
Degradation Reactions: It facilitates the ubiquitination and subsequent proteasomal degradation of pirin.
Common Reagents and Conditions
Binding Reactions: These reactions typically occur under physiological conditions, with the presence of the target protein and the E3 ligase.
Degradation Reactions: These reactions require the presence of ubiquitin, ATP, and the proteasome.
Major Products Formed
The major product formed from the degradation reaction is the ubiquitinated pirin, which is subsequently degraded by the proteasome into smaller peptides.
Scientific Research Applications
Medicinal Chemistry
The compound's intricate structure suggests potential utility in drug design and development. Its unique combination of functional groups may impart specific biological activities:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The specific interactions of the benzodioxine moiety may enhance this activity by targeting specific cellular pathways involved in tumor growth.
- Targeting Protein Interactions : The design of this compound may facilitate the development of protein-protein interaction inhibitors. For example, the incorporation of piperazine and quinoline structures is known to enhance binding affinity to target proteins involved in disease mechanisms . This could be particularly relevant for diseases characterized by aberrant protein interactions, such as certain cancers and neurodegenerative disorders.
Pharmacological Applications
The pharmacological profile of this compound can be assessed through its potential mechanisms of action:
- Modulation of Neurotransmitter Systems : The presence of piperazine suggests potential activity on neurotransmitter receptors, which could be beneficial in treating psychiatric disorders or neurodegenerative diseases. Compounds that modulate serotonin or dopamine pathways are often explored for their therapeutic effects on mood and cognition .
- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects. The structural features may allow for modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity. Research into synthetic methodologies can provide insights into:
- Efficient Synthesis Routes : Understanding the synthetic pathways allows researchers to refine production methods, potentially leading to more cost-effective manufacturing processes for pharmaceutical applications.
Case Studies and Research Findings
Several studies have highlighted the importance of similar compounds in clinical settings:
Study Reference | Findings |
---|---|
Study 1 | Investigated the binding affinity of quinoline derivatives to target proteins involved in cancer progression, demonstrating significant inhibition of cell growth at micromolar concentrations. |
Study 2 | Explored the anti-inflammatory effects of benzodioxine derivatives in animal models, showing reduced markers of inflammation after treatment. |
Study 3 | Discussed modulation of ferroptosis as a therapeutic strategy using complex organic molecules similar to the one described, highlighting its role in neuroprotection. |
Mechanism of Action
CCT367766 (formic) exerts its effects through the following mechanism:
Binding: The compound binds to both the target protein pirin and the E3 ubiquitin ligase Cereblon.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to pirin, tagging it for degradation.
Degradation: The ubiquitinated pirin is recognized and degraded by the proteasome, leading to a reduction in pirin protein levels.
Comparison with Similar Compounds
Similar Compounds
CCT367766: A similar compound that also targets pirin for degradation.
SR-1114: Another PROTAC that targets different proteins for degradation.
MS83: A PROTAC with a different target protein and E3 ligase.
Uniqueness
CCT367766 (formic) is unique due to its high specificity for pirin and its moderate affinity for the CRBN-DDB1 complex. Its ability to effectively degrade pirin at low concentrations makes it a valuable tool for research and potential therapeutic applications .
Biological Activity
The compound N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid is a complex organic molecule with potential biological activity. This article reviews the biological properties and activities of this compound based on existing literature.
Structural Overview
The compound features a multi-functional structure that includes:
- A benzodioxine moiety
- A piperazine ring
- A quinoline backbone
- Multiple ether linkages
This structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives with benzodioxine and quinoline structures have shown efficacy against various cancer cell lines. Studies suggest that these compounds may induce apoptosis and inhibit proliferation in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Specifically, its ability to inhibit enzymes such as α-glucosidase has been noted, which is relevant for managing diabetes. In vitro studies show that compounds with similar functional groups demonstrate varying degrees of inhibitory activity against this enzyme . The inhibition of α-glucosidase can lead to reduced glucose absorption in the intestines, making it a target for antidiabetic therapies.
Neuroprotective Effects
Some derivatives of benzodioxine have exhibited neuroprotective effects by modulating GABA receptors. Compounds designed to interact with GABAergic systems may offer therapeutic benefits for neurological disorders such as anxiety and epilepsy . The specific compound under review could potentially share these neuroprotective properties due to its structural similarities.
Synthesis and Testing
A study synthesized a series of benzodioxine derivatives and tested their biological activities. Among these, certain compounds showed promising antifungal and anticancer activities. For instance, one derivative demonstrated an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating strong antifungal activity .
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that some derivatives had acceptable safety profiles while demonstrating biological activity. This model is useful for preliminary toxicity screening before further pharmacological evaluation .
Data Tables
Activity Type | Compound | EC50/IC50 | Notes |
---|---|---|---|
Anticancer | Benzodioxine Derivative | Varies (e.g., 14.44 μg/mL) | Induces apoptosis in cancer cells |
Enzyme Inhibition | α-glucosidase Inhibitor | Varies | Reduces glucose absorption |
Neuroprotective | GABA Modulator | Not specified | Potential benefits for neurological disorders |
Properties
Molecular Formula |
C50H50ClN7O13 |
---|---|
Molecular Weight |
992.4 g/mol |
IUPAC Name |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid |
InChI |
InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3) |
InChI Key |
URCCZTKAWRGCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O |
Origin of Product |
United States |
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